Hexylresorcinol
Hexylresorcinol
P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992)
4-hexylbenzene-1,3-diol is a member of resorcinols.
Hexylresorcinol is a substituted dihydroxybenzene. It exhibits antiseptic, anthelmintic, and local anesthetic properties. It can be found in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief and first aid antiseptic. The compound may also be used commonly in various commercial cosmetic anti-aging creams while ongoing studies research the possibility of using hexylresorcinol as an anti-cancer therapy - indications all of which require further study and testing at the current moment.
Hexylresorcinol is a substituted phenol with bactericidal, antihelminthic and potential antineoplastic activities. Hexylresorcinol is used as an antiseptic in mouthwashes and skin wound cleansers. Hexylresorcinol may also inhibit oxidative DNA damage by enhancing the activity of antioxidant enzymes, including glutathione peroxidase and glutathione reductase, which facilitate scavenging reactive oxygen molecules by glutathione (GSH).
Hexylresorcinol is a food additive for prevention of enzymic browning in shrimp and fruits Hexylresorcinol belongs to the family of Resorcinols. These are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydrocyl groups at positions 1 and 3.
A substituted dihydroxybenzene used topically as an antiseptic for the treatment of minor skin infections.
See also: Acrisorcin (is active moiety of); Dextromethorphan hydrobromide; hexylresorcinol (component of) ... View More ...
4-hexylbenzene-1,3-diol is a member of resorcinols.
Hexylresorcinol is a substituted dihydroxybenzene. It exhibits antiseptic, anthelmintic, and local anesthetic properties. It can be found in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief and first aid antiseptic. The compound may also be used commonly in various commercial cosmetic anti-aging creams while ongoing studies research the possibility of using hexylresorcinol as an anti-cancer therapy - indications all of which require further study and testing at the current moment.
Hexylresorcinol is a substituted phenol with bactericidal, antihelminthic and potential antineoplastic activities. Hexylresorcinol is used as an antiseptic in mouthwashes and skin wound cleansers. Hexylresorcinol may also inhibit oxidative DNA damage by enhancing the activity of antioxidant enzymes, including glutathione peroxidase and glutathione reductase, which facilitate scavenging reactive oxygen molecules by glutathione (GSH).
Hexylresorcinol is a food additive for prevention of enzymic browning in shrimp and fruits Hexylresorcinol belongs to the family of Resorcinols. These are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydrocyl groups at positions 1 and 3.
A substituted dihydroxybenzene used topically as an antiseptic for the treatment of minor skin infections.
See also: Acrisorcin (is active moiety of); Dextromethorphan hydrobromide; hexylresorcinol (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
136-77-6
VCID:
VC0529926
InChI:
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3
SMILES:
CCCCCCC1=C(C=C(C=C1)O)O
Molecular Formula:
C12H18O2
Molecular Weight:
194.27 g/mol
Hexylresorcinol
CAS No.: 136-77-6
Cat. No.: VC0529926
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992) 4-hexylbenzene-1,3-diol is a member of resorcinols. Hexylresorcinol is a substituted dihydroxybenzene. It exhibits antiseptic, anthelmintic, and local anesthetic properties. It can be found in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief and first aid antiseptic. The compound may also be used commonly in various commercial cosmetic anti-aging creams while ongoing studies research the possibility of using hexylresorcinol as an anti-cancer therapy - indications all of which require further study and testing at the current moment. Hexylresorcinol is a substituted phenol with bactericidal, antihelminthic and potential antineoplastic activities. Hexylresorcinol is used as an antiseptic in mouthwashes and skin wound cleansers. Hexylresorcinol may also inhibit oxidative DNA damage by enhancing the activity of antioxidant enzymes, including glutathione peroxidase and glutathione reductase, which facilitate scavenging reactive oxygen molecules by glutathione (GSH). Hexylresorcinol is a food additive for prevention of enzymic browning in shrimp and fruits Hexylresorcinol belongs to the family of Resorcinols. These are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydrocyl groups at positions 1 and 3. A substituted dihydroxybenzene used topically as an antiseptic for the treatment of minor skin infections. See also: Acrisorcin (is active moiety of); Dextromethorphan hydrobromide; hexylresorcinol (component of) ... View More ... |
|---|---|
| CAS No. | 136-77-6 |
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 4-hexylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3 |
| Standard InChI Key | WFJIVOKAWHGMBH-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=C(C=C(C=C1)O)O |
| Canonical SMILES | CCCCCCC1=C(C=C(C=C1)O)O |
| Appearance | Solid powder |
| Boiling Point | 631 °F at 760 mmHg (NTP, 1992) 178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg 334.00 °C. @ 760.00 mm Hg |
| Colorform | Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR |
| Melting Point | 154 to 156 °F (NTP, 1992) 62 to 67 °C 67.5-69 °C 68 - 70 °C |
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